molecular formula C20H13F6NO B14302004 Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- CAS No. 116579-42-1

Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)-

Cat. No.: B14302004
CAS No.: 116579-42-1
M. Wt: 397.3 g/mol
InChI Key: LJLUDPHMJHTYMA-UHFFFAOYSA-N
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Description

Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- is a complex organic compound characterized by the presence of pyridine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common method includes the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the pyridine ring through radical intermediates . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as catalytic protodeboronation and hydromethylation are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a significant role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- is unique due to its specific structural arrangement and the presence of both pyridine and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

116579-42-1

Molecular Formula

C20H13F6NO

Molecular Weight

397.3 g/mol

IUPAC Name

4-methoxy-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C20H13F6NO/c1-28-16-10-17(12-5-7-14(8-6-12)19(21,22)23)27-18(11-16)13-3-2-4-15(9-13)20(24,25)26/h2-11H,1H3

InChI Key

LJLUDPHMJHTYMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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